Enhanced Lipophilicity vs Parent Scaffold
The introduction of a bromine atom at the 4-position of the 2,7-naphthyridin-1-amine scaffold results in a quantifiable increase in lipophilicity, as measured by the computed partition coefficient (XLogP3). The target compound, 4-Bromo-2,7-naphthyridin-1-amine, has an XLogP3 value of 1.4, compared to 0.7 for the unsubstituted 2,7-naphthyridin-1-amine [1]. This 0.7 log unit increase corresponds to a ~5-fold higher predicted partition coefficient, indicating significantly greater lipophilicity. This property is critical for modulating passive membrane permeability and can influence both in vitro assay behavior and in vivo pharmacokinetic profiles.
Parent XLogP3 = 0.7
Δ = +0.7 (~5-fold partition coefficient)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2,7-Naphthyridin-1-amine (CAS 27225-00-9); XLogP3 = 0.7 |
| Quantified Difference | Δ XLogP3 = +0.7 (approximately 5-fold higher partition coefficient) |
| Conditions | Computed value using XLogP3 algorithm (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
For procurement decisions in drug discovery programs, a higher XLogP3 value suggests the compound may exhibit improved passive cellular permeability, which is a key parameter in optimizing lead compounds for oral bioavailability and intracellular target engagement.
- [1] PubChem. (2026). Compound Summary for CID 23727075 (4-Bromo-2,7-naphthyridin-1-amine) and CID 12884786 (2,7-Naphthyridin-1-amine). National Center for Biotechnology Information. View Source
